molecular formula C10H6N2O4 B1194981 1,7-Dinitronaphthalene CAS No. 24824-25-7

1,7-Dinitronaphthalene

Cat. No.: B1194981
CAS No.: 24824-25-7
M. Wt: 218.17 g/mol
InChI Key: ZAIDGMWHINKYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dinitronaphthalene is an organic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, where two nitro groups are substituted at the 1 and 7 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

1,7-Dinitronaphthalene can be synthesized through the nitration of naphthalene. The process involves the use of mixed acids, typically a combination of nitric acid and sulfuric acid, under controlled temperature conditions. The nitration reaction is carried out at temperatures ranging from 15°C to 80°C in an organic solvent such as dichloroethane . Another method involves the nitration of 1-nitronaphthalene using nitrogen dioxide as the nitrating reagent under mild conditions .

Chemical Reactions Analysis

1,7-Dinitronaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of this compound typically yields 1,7-diaminonaphthalene.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, and nitrogen dioxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,7-Dinitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-dinitronaphthalene involves its interaction with molecular targets and pathways within a system. The nitro groups play a crucial role in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1,7-Dinitronaphthalene can be compared with other dinitronaphthalene isomers such as 1,5-dinitronaphthalene, 1,8-dinitronaphthalene, and 1,3-dinitronaphthalene. Each of these compounds has unique properties and applications:

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications.

Properties

IUPAC Name

1,7-dinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-11(14)8-5-4-7-2-1-3-10(12(15)16)9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIDGMWHINKYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179524
Record name 1,7-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24824-25-7
Record name 1,7-Dinitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24824-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dinitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024824257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Dinitronaphthalene
Reactant of Route 2
Reactant of Route 2
1,7-Dinitronaphthalene
Reactant of Route 3
Reactant of Route 3
1,7-Dinitronaphthalene
Reactant of Route 4
Reactant of Route 4
1,7-Dinitronaphthalene
Reactant of Route 5
1,7-Dinitronaphthalene
Reactant of Route 6
1,7-Dinitronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.